

Application of 4-cis-Hydroxy Cilostazol-d5 in Pharmacokinetic Studies of Cilostazol

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Compound of Interest

Compound Name: 4-cis-Hydroxy Cilostazol-d5

Cat. No.: B12402936

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Application Note

The accurate quantification of cilostazol and its active metabolites is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug-drug interactions. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. **4-cis-Hydroxy Cilostazol-d5**, a deuterium-labeled analog of a major cilostazol metabolite, serves as an ideal internal standard for the sensitive and specific quantification of cilostazol and its metabolites in biological matrices such as plasma and urine.

Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1] The major active metabolites include 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol.[2][3][4] Due to their significant pharmacological activity, simultaneous measurement of the parent drug and its active metabolites is often required in clinical and preclinical studies.[5] The use of **4-cis-Hydroxy Cilostazol-d5** in conjunction with a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the precise and accurate determination of these analytes.

This document provides detailed protocols for sample preparation and analysis, along with validation data, to guide researchers in the application of **4-cis-Hydroxy Cilostazol-d5** for pharmacokinetic studies of cilostazol.

Experimental Protocols

1. Bioanalytical Method for Cilostazol and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of cilostazol and its active metabolite, 3,4-dehydro-cilostazol, in human plasma.

Materials and Reagents:

- Cilostazol and 3,4-dehydro-cilostazol reference standards
- **4-cis-Hydroxy Cilostazol-d5** (as internal standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ammonium formate
- Water (Milli-Q or equivalent)
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Standard and Quality Control (QC) Sample Preparation:
 - Prepare stock solutions of cilostazol, 3,4-dehydro-cilostazol, and the internal standard in methanol.

- Prepare working solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.
- Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
- Sample Extraction (Solid Phase Extraction):
 - To 100 μ L of plasma sample, add 25 μ L of the internal standard working solution.
 - Vortex mix for 30 seconds.
 - Load the sample onto a pre-conditioned SPE cartridge.
 - Wash the cartridge with an appropriate solvent to remove interferences.
 - Elute the analytes with methanol.
 - Evaporate the eluent to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- UPLC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: UPLC BEH C18 (e.g., 50 mm \times 2.1 mm, 1.7 μ m)[5][6]
 - Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[7]
 - Mobile Phase B: Methanol[7]
 - Flow Rate: 0.30 mL/min[7]
 - Injection Volume: 2 μ L[2]
 - Run Time: Approximately 3.5 minutes[7]
 - Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Cilostazol: m/z 370.3 → 288.2[8]
 - 3,4-dehydro-cilostazol: m/z 368.2 → 286.3[5]
 - (Example IS) Cilostazol-d11: m/z 381.2 → 288.3[6]

Data Analysis:

- Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
- Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve using a weighted linear regression.

Quantitative Data Summary

The following tables summarize typical validation parameters for a UPLC-MS/MS method for the analysis of cilostazol and its metabolites.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Correlation Coefficient (r ²)
Cilostazol	1.0 - 800	1.0	≥ 0.999
3,4-dehydro-cilostazol	0.05 - 400	0.05	≥ 0.999

Data compiled from multiple sources indicating common ranges and performance.^{[7][9]}

Table 2: Accuracy and Precision

Analyte	QC Level	Intra-batch Precision (%CV)	Inter-batch Precision (%CV)	Accuracy (%)
Cilostazol	Low	0.93 - 1.99	0.99 - 2.79	98.8 - 101.7
Mid				
High				
3,4-dehydro-cilostazol	Low	0.91 - 1.99	0.99 - 2.79	98.0 - 102.7
Mid				
High				

Precision and accuracy data are presented as ranges observed in validation studies.^{[5][9]}

Table 3: Recovery

Analyte	QC Level	Mean Extraction Recovery (%)
Cilostazol	Low	95.4 - 96.7
Mid		
High		
3,4-dehydro-cilostazol	Low	95.3 - 96.4
Mid		
High		

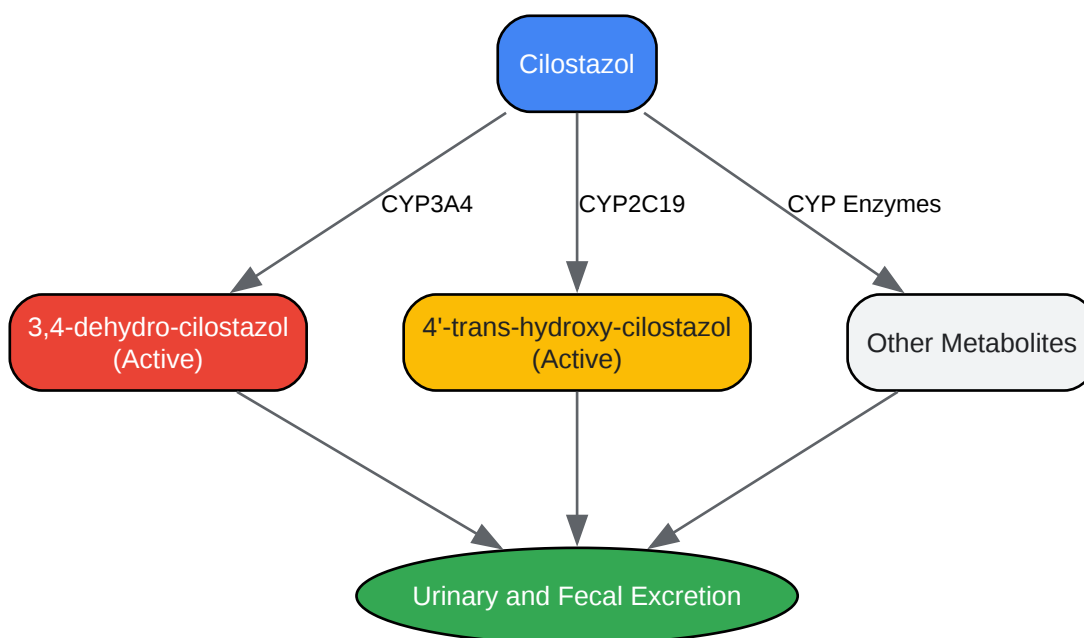
Recovery data demonstrates the efficiency of the solid-phase extraction process.^[5]

Visualizations



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Caption: Workflow for a typical pharmacokinetic study of cilostazol.



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Caption: Simplified metabolic pathway of cilostazol.

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